molecular formula C7H9BrO2 B15069147 Methyl 3-bromocyclopent-1-enecarboxylate CAS No. 952606-61-0

Methyl 3-bromocyclopent-1-enecarboxylate

Cat. No.: B15069147
CAS No.: 952606-61-0
M. Wt: 205.05 g/mol
InChI Key: KDTZPKZELAZUIL-UHFFFAOYSA-N
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Description

Methyl 3-bromocyclopent-1-enecarboxylate is a high-value brominated building block designed for advanced synthetic organic chemistry and pharmaceutical research. This compound integrates a reactive bromo substituent adjacent to an unsaturated ester within a cyclopentene ring, making it a versatile intermediate for constructing complex molecular architectures. Its primary research value lies in its application in cyclization reactions and as a precursor for the synthesis of various carboxylic acid derivatives . The bromine atom serves as a excellent leaving group, enabling efficient nucleophilic substitution reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Furthermore, the electron-rich double bond in the cyclopentene ring is amenable to further functionalization, including epoxidation and other electrophilic addition reactions, which are well-documented for structurally similar cycloalkene carboxylates . As a methyl ester, it offers enhanced solubility in organic solvents compared to the free acid, facilitating handling in various reaction conditions. Researchers utilize this chiral synthon, particularly the (3S)-enantiomer, in stereoselective synthesis to access enantiomerically pure natural products and bioactive compounds . This compound is offered For Research Use Only and is strictly intended for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

952606-61-0

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

methyl 3-bromocyclopentene-1-carboxylate

InChI

InChI=1S/C7H9BrO2/c1-10-7(9)5-2-3-6(8)4-5/h4,6H,2-3H2,1H3

InChI Key

KDTZPKZELAZUIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(CC1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 Bromocyclopent 1 Enecarboxylate

Regio- and Stereoselective Bromination Approaches to Cyclopentene (B43876) Esters

Achieving regio- and stereoselectivity is paramount in the synthesis of substituted cyclopentenes, as the positions of the functional groups dictate the molecule's chemical properties and potential applications. The challenge lies in selectively introducing a bromine atom at the C-3 position of the cyclopentene ring while the ester group is at the C-1 position.

Functionalization of Cyclopentene-1-carboxylic Acid Derivatives

This approach begins with a cyclopentene ring that already contains the methyl ester group. The primary task is to introduce a bromine atom at the allylic C-3 position without reacting with the double bond.

Allylic bromination is a key strategy for introducing a bromine atom on a carbon adjacent to a double bond. This reaction typically proceeds through a free-radical mechanism.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). The reaction is initiated by a radical initiator, such as light (hν) or heat. The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the allylic position (C-3) of the methyl cyclopent-1-enecarboxylate, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂, which is present in a very low concentration, to form the desired product and regenerate a bromine radical, continuing the chain reaction.

The crucial role of NBS is to maintain a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. This is critical because a high concentration of Br₂ would favor the electrophilic addition of bromine across the double bond, leading to an undesired vicinal dibromide product. NBS reacts with the HBr generated during the abstraction step to produce a small, steady supply of Br₂, ensuring that the free-radical substitution pathway is favored over the ionic addition pathway.

Parameter Condition Purpose
Reagent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂ to favor substitution.
Initiator Light (hν) or Heat (Δ)Initiates the reaction by generating bromine radicals.
Solvent Carbon tetrachloride (CCl₄)Inert solvent that does not interfere with the radical reaction.
Control Low Br₂ concentrationPrevents competitive electrophilic addition to the alkene.

While free-radical allylic bromination is effective, achieving higher selectivity, particularly stereoselectivity, can sometimes be accomplished through directed methods. These strategies involve the use of a directing group on the substrate that interacts with the brominating reagent to deliver the bromine to a specific site.

In the context of cyclopentene esters, a functional group could be temporarily installed on the ring to act as a directing agent. This agent would coordinate with a bromine source, bringing it into close proximity with the target C-3 position. After the bromination is complete, the directing group is removed. This approach, while often requiring more synthetic steps, can provide exquisite control over the regiochemistry and stereochemistry of the product. The formation of a transient, activated intermediate, such as a bromiranium ion from the reaction of an alkene with a bromine source, can be influenced by neighboring groups to control the regioselectivity of the subsequent nucleophilic attack. acs.orgchemistrysteps.com

Bromination of Cyclopentane (B165970) Carboxylic Acid Precursors Followed by Desaturation

An alternative synthetic route involves starting with a saturated cyclopentane ring, introducing the bromine atom, and then creating the double bond in a subsequent step. This two-step sequence offers a different set of regiochemical challenges and control elements.

The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. This reaction can be adapted to brominate the α-position (C-2) of a cyclopentanecarboxylic acid derivative.

The mechanism is initiated by converting the carboxylic acid to an acyl bromide using a catalyst like phosphorus tribromide (PBr₃). The resulting acyl bromide can then tautomerize to its enol form. This enol is nucleophilic and readily reacts with molecular bromine (Br₂) at the α-carbon. The resulting α-bromo acyl bromide is the key intermediate. If this reaction is quenched with methanol (B129727), it will directly yield Methyl 2-bromocyclopentanecarboxylate.

Step Description Reagents
1. Acyl Bromide Formation The carboxylic acid is converted to a more reactive acyl bromide.PBr₃ (catalytic)
2. Enolization The acyl bromide tautomerizes to its enol form.-
3. α-Bromination The enol attacks molecular bromine to install the bromine at the α-position.Br₂
4. Esterification Quenching the reaction with an alcohol (e.g., methanol) forms the final α-bromo ester.Methanol (CH₃OH)

Following the α-bromination, the final step is to introduce the double bond via an elimination reaction, specifically dehydrobromination. This involves removing the hydrogen and bromine atoms from adjacent carbons to form an alkene.

Treating the Methyl 2-bromocyclopentanecarboxylate with a base will induce the elimination of HBr. The choice of base and reaction conditions is crucial to control the regioselectivity of the elimination and favor the formation of the desired C1-C2 double bond, resulting in Methyl 3-bromocyclopent-1-enecarboxylate's structural isomer, Methyl 2-bromocyclopent-1-enecarboxylate. To obtain the target molecule, the bromine would need to be at the C-3 position of the saturated ring before elimination. However, the dehydrobromination of an α-bromo ester is a standard method for producing α,β-unsaturated esters. libretexts.orgyoutube.com The reaction typically proceeds via an E2 mechanism, where a sterically hindered, non-nucleophilic base is often preferred to minimize competing substitution reactions. libretexts.org

Base Solvent General Outcome
PyridineHeatPromotes E2 elimination to form α,β-unsaturated carbonyls. libretexts.orgyoutube.com
Potassium hydroxide (B78521) (KOH)EthanolStrong base favoring elimination over substitution. docbrown.info
TriethylamineDichloromethaneOrganic base often used for mild elimination conditions.

Esterification Strategies for 3-Bromocyclopent-1-enecarboxylic Acid

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For the precursor, 3-bromocyclopent-1-enecarboxylic acid, several protocols can be employed, ranging from classical acid-catalyzed methods to more modern techniques like phase-transfer catalysis.

Classical Esterification Protocols for Methyl Esters

The most traditional and widely used method for this conversion is the Fischer-Speier esterification. synarchive.comorganic-chemistry.org This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, either the alcohol is used in large excess, or water, a byproduct, is removed from the reaction mixture. organic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmdpi.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. mdpi.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. organic-chemistry.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). mdpi.com While effective, these traditional methods can sometimes require harsh conditions and long reaction times. Heterogeneous acid catalysts, such as sulfonic acid-functionalized silica (B1680970), have also been developed to facilitate easier separation and catalyst reuse, which is particularly beneficial in flow chemistry systems. oup.com

Table 1: Typical Conditions for Classical Esterification

Parameter Typical Value/Reagent Purpose
Alcohol Methanol (often as solvent) Reactant and solvent, used in excess to drive equilibrium.
Catalyst Conc. H₂SO₄, p-TsOH, HCl Protonates the carbonyl group to activate the carboxylic acid.
Temperature Reflux Increases reaction rate.

| Water Removal | Azeotropic distillation, molecular sieves | Removes a byproduct to shift the equilibrium toward the product. organic-chemistry.org |

Phase-Transfer Catalyzed Esterification Techniques

Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative to classical esterification. mdpi.com This technique is particularly useful when dealing with reactants that are soluble in two immiscible phases, such as an aqueous phase containing a carboxylate salt and an organic phase containing a methylating agent. PTC facilitates the transfer of the carboxylate anion from the aqueous phase to the organic phase where the reaction occurs. youtube.com

The process typically involves deprotonating the 3-bromocyclopent-1-enecarboxylic acid with a base (like sodium hydroxide) in an aqueous solution to form the corresponding carboxylate anion. A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), is then added. mdpi.com The lipophilic cation of the catalyst pairs with the carboxylate anion, forming an ion pair that is soluble in the organic phase. This ion pair migrates into the organic solvent, where it can react with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form this compound. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

The advantages of PTC include mild reaction conditions, high yields, and enhanced reaction rates due to the increased proximity of the reactants. mdpi.com

Table 2: Common Phase-Transfer Catalysts (PTCs)

Catalyst Chemical Name Key Features
TBAB Tetrabutylammonium Bromide Commonly used, effective, and commercially available.
TEBAC Triethylbenzylammonium Chloride Another widely used and effective catalyst.
Aliquat 336 Tricaprylylmethylammonium chloride Useful for its high solubility in organic solvents.

| 18-Crown-6 | 1,4,7,10,13,16-Hexaoxacyclooctadecane | A crown ether capable of complexing with alkali metal cations. |

Synthesis via Olefin Metathesis and Cyclization Reactions

An alternative strategy for synthesizing the target molecule involves constructing the cyclopentene ring itself through a ring-closing metathesis (RCM) reaction. RCM is a powerful tool in organic synthesis for forming unsaturated rings of various sizes, with 5- to 7-membered rings being the most common. wikipedia.org This method is valued for its high functional group tolerance and its ability to create previously difficult-to-access cyclic structures. wikipedia.org

To synthesize the backbone of this compound using this approach, a suitable acyclic diene precursor would be required. This precursor would undergo an intramolecular metathesis reaction catalyzed by a metal carbene complex, typically involving ruthenium or molybdenum. The reaction proceeds through a metallacyclobutane intermediate, ultimately forming a new carbon-carbon double bond to close the ring and releasing a small volatile olefin, such as ethylene, as a byproduct. wikipedia.org

The choice of catalyst is crucial and can influence the efficiency and stereoselectivity of the reaction. The first and second-generation Grubbs' catalysts, as well as Hoveyda-Grubbs catalysts, are widely used due to their stability and broad substrate scope. organic-chemistry.org While a direct RCM synthesis of this compound is not prominently detailed, the methodology provides a robust and convergent route to substituted cyclopentene derivatives. rsc.org

Table 3: Prominent Olefin Metathesis Catalysts

Catalyst Description Common Applications
Grubbs' Catalyst (1st Gen) A ruthenium carbene complex. General purpose RCM, cross-metathesis (CM).
Grubbs' Catalyst (2nd Gen) Features an N-heterocyclic carbene (NHC) ligand for higher activity. More efficient for hindered and electron-deficient olefins.
Hoveyda-Grubbs Catalyst A chelating benzylidene ether ligand offers increased stability and recyclability. RCM, CM, particularly in complex molecule synthesis.

| Schrock's Catalyst | A molybdenum-based catalyst. | Highly active, especially for sterically demanding substrates. |

Multicomponent Reactions Incorporating Bromocyclopentene Units

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach is prized for its atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors. beilstein-journals.org

While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to construct highly substituted cyclopentene cores. For instance, novel MCRs have been developed for the synthesis of diversely functionalized cyclopentene derivatives from starting materials like 1,2-allenic ketones. rsc.org These reactions often proceed through a cascade process, such as a sequence of nucleophilic substitution, Michael addition, and intramolecular cyclization, to build the ring system in a single step. rsc.org

Isocyanide-based multicomponent reactions (I-MCRs) are another powerful tool for generating molecular diversity and have been used to create complex cyclopentenyl scaffolds with high stereoselectivity. nih.gov The development of such a reaction for the target molecule would involve the strategic selection of starting materials that contain the necessary bromine, ester, and cyclopentene precursors, allowing them to assemble into the desired structure under mild conditions. The power of MCRs lies in their ability to streamline synthetic sequences, making them an attractive advanced methodology for complex target synthesis.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Methyl 3 Bromocyclopent 1 Enecarboxylate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in Methyl 3-bromocyclopent-1-enecarboxylate is situated at an allylic position, which significantly influences the pathways of nucleophilic substitution reactions. This positioning allows for competition between SN1, SN2, and SN2' mechanisms, with the outcome being highly dependent on the reaction conditions.

SN1, SN2, and SN2' Pathways for Bromine Displacement

SN1 Pathway: Under solvolytic conditions with weakly basic nucleophiles, the reaction can proceed through an SN1 mechanism. The departure of the bromide ion is facilitated by the formation of a resonance-stabilized allylic carbocation. This delocalization of the positive charge across two carbon atoms can lead to the formation of two constitutional isomers if the nucleophile attacks at either electrophilic center.

SN2 Pathway: With strong, sterically unhindered nucleophiles in a polar aprotic solvent, the SN2 mechanism is favored. This pathway involves a direct backside attack of the nucleophile on the carbon atom bearing the bromine, leading to a single product with inversion of stereochemistry at the reaction center. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.

SN2' Pathway: A characteristic reaction of allylic systems is the SN2' pathway, where the nucleophile attacks the double bond at the γ-position relative to the leaving group. This concerted mechanism involves the simultaneous attack of the nucleophile, migration of the double bond, and departure of the bromide ion. This pathway is competitive with the SN2 mechanism and can be influenced by the nature of the nucleophile, the substrate's steric hindrance, and the solvent.

Stereochemical Outcomes and Factors Influencing Selectivity

The stereochemical outcome of nucleophilic substitution on this compound is a direct consequence of the operative mechanism.

SN1 reactions proceeding through a planar carbocation intermediate typically lead to a racemic or near-racemic mixture of products if the carbon center is chiral.

SN2 reactions are stereospecific and result in an inversion of the configuration at the carbon center. libretexts.orgpressbooks.pub This is due to the requisite backside attack of the nucleophile. libretexts.org

SN2' reactions can proceed through either a syn or anti pathway, where the nucleophile attacks from the same or opposite face as the leaving group, respectively. The preferred stereochemical pathway is influenced by the steric and electronic properties of the substrate and nucleophile, as well as the potential for chelation control.

Several factors dictate the competition between these pathways and the resulting selectivity:

FactorInfluence on Reaction Pathway
Nucleophile Strong, unhindered nucleophiles favor SN2. Bulky or weaker nucleophiles may favor SN1 or SN2'.
Solvent Polar protic solvents stabilize carbocation intermediates, favoring SN1. Polar aprotic solvents favor SN2.
Substrate Structure Steric hindrance around the α-carbon can disfavor SN2 and promote SN1 or SN2' pathways.
Leaving Group A good leaving group like bromide is essential for all three pathways.

Electrophilic and Radical Additions to the Cyclopentene (B43876) Double Bond

The carbon-carbon double bond in this compound is susceptible to both electrophilic and radical additions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic effects of the ester and bromine substituents.

Regioselectivity and Stereoselectivity in Addition Reactions

Electrophilic Addition: The addition of electrophiles like hydrogen halides (HX) to the double bond is expected to follow Markovnikov's rule. The initial attack of the electrophile will occur at the less substituted carbon of the double bond to form the more stable carbocation intermediate. The subsequent attack of the nucleophile will then determine the final product. The stereochemistry of the addition can be either syn or anti, depending on the nature of the electrophile and the reaction conditions.

Radical Addition: In the presence of radical initiators, the addition of species like HBr proceeds via an anti-Markovnikov mechanism. The bromine radical adds to the double bond first, at the position that generates the more stable carbon radical. Subsequent abstraction of a hydrogen atom gives the final product.

Influence of Bromine Substituent on Electrophilic Attack

The bromine atom at the allylic position can exert both inductive and resonance effects, influencing the electron density of the double bond and the stability of any charged intermediates. Its electron-withdrawing inductive effect can deactivate the double bond towards electrophilic attack. However, through resonance, the lone pairs on the bromine can donate electron density, which can influence the regioselectivity of the attack.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The carbon-bromine bond in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the allylic bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Heck Reaction: The Heck reaction couples the allylic bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the palladium to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the allylic bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation with a copper acetylide intermediate, and reductive elimination. organic-chemistry.org

Below is a representative table of potential cross-coupling reactions involving this compound.

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki Coupling Arylboronic acidPd(PPh₃)₄, Na₂CO₃3-Aryl-cyclopent-1-enecarboxylate derivative
Heck Reaction StyrenePd(OAc)₂, PPh₃, Et₃N3-Styryl-cyclopent-1-enecarboxylate derivative
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N3-(Phenylethynyl)-cyclopent-1-enecarboxylate derivative

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Stille)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating new carbon-carbon bonds. wikipedia.org As a vinyl halide, it is a suitable electrophile for several named reactions. harvard.eduorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nrochemistry.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the vinyl bromide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.comorganic-chemistry.org For this compound, a Suzuki coupling would replace the bromine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid, offering a direct route to substituted cyclopentene derivatives. rsc.org The reaction typically employs catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, and bases such as K₂CO₃ or K₃PO₄. nrochemistry.comorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org As a vinyl bromide, this compound can couple with various alkenes, such as styrenes or acrylates, to form a new carbon-carbon bond with the release of HBr, which is neutralized by a base. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed reactions, involving oxidative addition, alkene coordination and insertion, followed by β-hydride elimination to release the product. wikipedia.org This methodology would yield highly functionalized diene structures from the cyclopentene core.

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. This compound would serve as the electrophilic partner, reacting with various organostannanes (e.g., vinyl, aryl, or alkyl stannanes) to form the corresponding coupled product. libretexts.org A key step in the Stille coupling is the transmetalation of the organic group from tin to the palladium center. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Coupling of Vinyl Bromides

Coupling ReactionCatalyst SystemBaseSolvent(s)Typical Temperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₃PO₄ / K₂CO₃Toluene/Water, Dioxane/Water80 - 100
Heck Pd(OAc)₂ / PPh₃Et₃NDMF, Acetonitrile80 - 120
Stille Pd(PPh₃)₄(Often none required)THF, Dioxane70 - 100

This table presents generalized conditions for these reaction types with vinyl bromide substrates and may require optimization for this compound.

Copper-Mediated Coupling Processes

Copper-catalyzed cross-coupling reactions, particularly the Ullmann reaction, represent an important alternative to palladium-based systems. wikipedia.org These reactions are effective for forming carbon-heteroatom and carbon-carbon bonds.

The Ullmann condensation can be used to couple vinyl halides with nucleophiles like imidazoles, amines, and phenols. rsc.orgresearchgate.netorganic-chemistry.org For this compound, this would involve the reaction of the vinyl bromide with a chosen nucleophile, catalyzed by a copper(I) source such as CuI or Cu₂O, often in the presence of a ligand like L-proline or ethyl 2-oxocyclohexanecarboxylate. rsc.orgresearchgate.net These reactions often require polar aprotic solvents and elevated temperatures. The use of amino acid ligands has been shown to accelerate these couplings, allowing for milder reaction conditions. acs.org This approach provides a direct pathway to N-vinyl, O-vinyl, and S-vinyl compounds from the cyclopentene scaffold.

Table 2: Conditions for Copper-Mediated Coupling of Vinyl Bromides

Data derived from studies on the coupling of various vinyl bromides with N-heterocycles. rsc.orgresearchgate.net

Ruthenium-Catalyzed Transformations

While palladium and copper dominate cross-coupling chemistry, ruthenium catalysts offer unique reactivity. Ruthenium has been employed in the cross-metathesis of vinyl halides, although catalyst decomposition can be a challenge. acs.org More relevant to this compound, ruthenium catalysts are effective in three-component coupling reactions to form vinyl halides and can catalyze oxidative cross-couplings between vinyl boronates and activated olefins to produce 1,3-dienes stereoselectively. nih.govacs.orgorganic-chemistry.org A potential transformation for this compound could involve its conversion to a corresponding vinyl boronate, followed by a ruthenium-catalyzed coupling with an activated olefin like an acrylate (B77674) or vinyl ketone. This sequence would yield a substituted (E,E)-1,3-diene. organic-chemistry.org

Cycloaddition and Rearrangement Reactions

The conjugated π-system of this compound makes it a potential candidate for cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. The cyclopentene ring itself can participate in various modes of cycloaddition. rsc.orgchempedia.info

Notably, [3+2] cycloaddition reactions are a common method for synthesizing five-membered rings. acs.org While direct studies on this compound are not prevalent, its alkene moiety could potentially react with 1,3-dipoles.

Furthermore, the vinylcyclopropane-cyclopentene rearrangement is a well-established method for forming cyclopentene rings. This process involves the rearrangement of a transient donor-acceptor cyclopropane. acs.org While this is typically a synthetic route to cyclopentenes rather than a reaction of them, it highlights the thermodynamic stability and accessibility of the cyclopentene framework.

Exploration of Organometallic Chemistry Utilizing this compound

The carbon-bromine bond of this compound can be converted into a carbon-metal bond, transforming the electrophilic vinyl halide into a nucleophilic organometallic reagent. libretexts.org This umpolung (polarity reversal) opens up a different spectrum of reactivity.

Grignard Reagent Formation: Vinyl halides, including vinyl bromide, react with magnesium metal in an ether solvent (like THF or diethyl ether) to form vinylmagnesium halides, also known as Grignard reagents. libretexts.orgbyjus.comorgsyn.orgwikipedia.org The resulting Grignard reagent of this compound would act as a strong nucleophile and a strong base. libretexts.org It could react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. libretexts.org The formation of Grignard reagents requires strictly anhydrous conditions, as they are readily protonated by water. libretexts.orglibretexts.org

Organolithium and Other Reagents: Similarly, reaction with lithium metal would produce the corresponding vinyllithium (B1195746) reagent, which is an even more reactive nucleophile and stronger base than the Grignard counterpart. libretexts.org These organometallic intermediates are powerful tools for further functionalization of the cyclopentene ring at the C3 position.

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the complete connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of Methyl 3-bromocyclopent-1-enecarboxylate is expected to show five distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the ester group, the double bond, and the bromine atom will significantly influence the chemical shifts, causing them to appear in characteristic downfield regions.

The predicted chemical shifts (δ) and coupling patterns are detailed below:

Vinylic Proton (H-2): This proton is attached to the C=C double bond and is deshielded by both the double bond's anisotropy and its conjugation with the electron-withdrawing ester group. It is expected to resonate significantly downfield. Its signal would appear as a multiplet due to coupling with the allylic protons at the C-5 position and the vicinal proton at C-3.

Methine Proton (H-3): The proton on the carbon bearing the bromine atom (C-3) is deshielded by the electronegativity of the bromine. It would appear as a multiplet due to coupling with the neighboring protons on C-2 and C-4.

Allylic Methylene Protons (H-5a, H-5b): These protons are adjacent to the double bond, which causes a downfield shift compared to standard alkane protons. libretexts.org They are diastereotopic and would likely appear as two distinct multiplets due to geminal coupling to each other and vicinal coupling to the protons on C-4, as well as allylic coupling to the vinylic proton (H-2).

Aliphatic Methylene Protons (H-4a, H-4b): These protons are on a standard sp³-hybridized carbon. They are also diastereotopic and would present as complex multiplets due to geminal coupling and vicinal coupling to protons at C-3 and C-5.

Methyl Ester Protons (-OCH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is characteristic of methyl esters. orgchemboulder.com

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Interactions
H-2 (vinylic)6.8 – 7.2m (multiplet)J(H2-H3), J(H2-H5a), J(H2-H5b)
H-3 (methine)4.8 – 5.2m (multiplet)J(H3-H2), J(H3-H4a), J(H3-H4b)
H-4 (methylene)2.4 – 2.9m (multiplet)J(H4a-H4b), J(H4-H3), J(H4-H5)
H-5 (allylic)2.8 – 3.3m (multiplet)J(H5a-H5b), J(H5-H4), J(H5-H2)
-OCH₃ (methyl)~3.8s (singlet)None

A proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization of the carbon and the electronegativity of the atoms attached to it. libretexts.org

The predicted chemical shifts are as follows:

Carbonyl Carbon (C=O): Carbonyl carbons in esters are highly deshielded and appear furthest downfield. libretexts.org

Olefinic Carbons (C-1, C-2): These sp²-hybridized carbons resonate in a characteristic downfield region. C-1, being substituted with the carboxylate group, would be slightly upfield of C-2. oregonstate.edu

Carbon Bearing Bromine (C-3): The direct attachment of the electronegative bromine atom causes a significant downfield shift for this sp³ carbon. udel.edu

Allylic Carbon (C-5): This sp³ carbon is adjacent to the double bond, which causes a moderate downfield shift compared to a typical alkane carbon.

Aliphatic Carbon (C-4): This sp³ carbon is expected to have the most upfield chemical shift among the ring carbons.

Methyl Ester Carbon (-OCH₃): This carbon is deshielded by the attached oxygen atom and appears in a typical range for ester methyl groups.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)164 – 168
C-2 (vinylic)140 – 145
C-1 (vinylic)132 – 138
C-3 (CH-Br)55 – 65
-OCH₃ (methyl)51 – 54
C-5 (allylic)38 – 45
C-4 (aliphatic)32 – 38

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected cross-peaks would appear between H-2 and H-3/H-5; H-3 and H-4; and H-4 and H-5, confirming the sequence of protons around the cyclopentene (B43876) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum (e.g., linking the signal at ~3.8 ppm to the carbon at ~52 ppm, confirming the -OCH₃ group).

The methyl protons (-OCH₃) to the carbonyl carbon (C=O).

The vinylic proton (H-2) to the carbonyl carbon (C=O) and the quaternary vinylic carbon (C-1).

The allylic protons (H-5) to the olefinic carbons (C-1 and C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would be useful for confirming stereochemistry and providing information about the preferred conformation of the five-membered ring. For instance, NOE correlations might be observed between H-2 and the protons on the same face of the ring at C-5.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice versa.

The spectrum of this compound would be dominated by absorptions corresponding to the ester and alkene functional groups.

C=O Stretch: A very strong and sharp absorption band is expected in the IR spectrum characteristic of the carbonyl group in an α,β-unsaturated ester. This band typically appears at a slightly lower wavenumber than in saturated esters due to resonance. orgchemboulder.com

C=C Stretch: The carbon-carbon double bond stretch is expected to give a medium-intensity band in the IR spectrum. orgchemboulder.comlibretexts.org This vibration would likely produce a strong signal in the Raman spectrum due to the polarizability of the π-bond.

C-O Stretches: Esters typically show two strong C-O stretching bands in the IR spectrum, often referred to as part of a "Rule of Three" pattern for esters. spectroscopyonline.com

=C-H and -C-H Stretches: The stretching of the vinylic C-H bond will appear at a wavenumber just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. libretexts.org

C-Br Stretch: The carbon-bromine stretch gives rise to a band in the low-frequency region of the spectrum. This absorption is often weak in the IR spectrum but can be more prominent and easily identified in the Raman spectrum. horiba.com

Predicted Vibrational Spectroscopy Data

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
=C-HStretch3050 – 3150MediumMedium
-C-HStretch2850 – 2980Medium-StrongMedium-Strong
C=O (Ester)Stretch1715 – 1730Very StrongMedium
C=C (Alkene)Stretch1640 – 1660MediumStrong
C-O (Ester)Asymmetric Stretch1200 – 1300StrongWeak
C-O (Ester)Symmetric Stretch1000 – 1150StrongWeak
C-BrStretch500 – 700Weak-MediumStrong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The fragmentation pattern observed gives further structural evidence.

The molecular formula of this compound is C₇H₉BrO₂. A key feature in its mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uklibretexts.org This results in the molecular ion appearing as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks), separated by two mass units. libretexts.orgsavemyexams.com

Predicted HRMS Data

Ion FormulaDescriptionCalculated Exact Mass (m/z)
[C₇H₉⁷⁹BrO₂]⁺Molecular Ion (M⁺)203.9835
[C₇H₉⁸¹BrO₂]⁺Molecular Ion Isotope (M+2)205.9815
[C₆H₆⁷⁹BrO]⁺Loss of ∙OCH₃172.9624
[C₆H₆⁸¹BrO]⁺Loss of ∙OCH₃ (Isotope)174.9603
[C₆H₉O₂]⁺Loss of ∙Br125.0597
[C₅H₆Br]⁺Loss of ∙COOCH₃144.9624

The fragmentation analysis would likely show characteristic losses:

Loss of a methoxy (B1213986) radical (∙OCH₃): Cleavage of the ester O-CH₃ bond would result in an acylium ion [M-31]⁺.

Loss of a bromine radical (∙Br): Cleavage of the C-Br bond is a common fragmentation pathway for alkyl halides, leading to a carbocation fragment [M-79/81]⁺. csbsju.edujove.com

Loss of the carbomethoxy radical (∙COOCH₃): This would result in a cyclopentenyl cation fragment [M-59]⁺.

By combining the information from these advanced spectroscopic methods, the chemical structure of this compound can be unequivocally confirmed, and its purity can be assessed with a high degree of confidence.

Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Purity

Chromatographic techniques are indispensable tools for the comprehensive analysis of this compound, providing critical data on its purity, stability, and stereoisomeric composition. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a chiral molecule like this compound, which possesses a stereogenic center at the C3 position, chromatographic analysis is crucial not only for assessing chemical purity but also for determining enantiomeric excess, a key parameter for its application in stereoselective synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. It is an essential method for assessing the purity of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, after which the individual components are ionized and fragmented in the mass spectrometer to produce a unique mass spectrum that acts as a chemical "fingerprint". libretexts.org

The primary application of GC-MS in this context is to confirm the identity of the main component and to detect and identify any volatile impurities, such as starting materials, byproducts, or degradation products. The retention time from the GC provides one layer of identification, while the mass spectrum offers definitive structural information.

Electron Ionization (EI) Fragmentation Pattern:

Under standard electron ionization (70 eV), the molecular ion ([M]•+) of this compound is expected to be observed. A key characteristic of bromine-containing compounds is the presence of two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of almost equal intensity. youtube.com

The fragmentation of the molecular ion is governed by the functional groups present—namely, the ester and the bromoalkene. libretexts.org Predicted fragmentation pathways include:

Loss of a methoxy radical (•OCH3): Cleavage of the C-O bond in the ester group would result in an acylium ion.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond is a common pathway for alkyl halides. youtube.com

Loss of the entire ester group (•COOCH3): This would leave a bromocyclopentenyl cation.

Ring fragmentation: The cyclopentene ring can undergo various cleavages, although the cyclic structure generally lends some stability to the molecular ion. whitman.edu

These fragmentation patterns allow for unambiguous confirmation of the compound's structure and the identification of related impurities.

Interactive Table 1: Predicted GC-MS Fragmentation Data for this compound

Predicted Fragment IonStructurem/z (79Br / 81Br)Notes
[M]•+ (Molecular Ion)[C7H9BrO2]•+204 / 206Characteristic 1:1 isotopic pattern confirms the presence of one bromine atom.
[M - •OCH3]+[C6H6BrO]+173 / 175Loss of the methoxy group from the ester, forming a stable acylium ion.
[M - •Br]+[C7H9O2]+125Loss of the bromine radical. This fragment will not have the Br isotopic pattern.
[M - •COOCH3]+[C5H6Br]+145 / 147Loss of the entire methyl carboxylate group.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. For this compound, its most critical application is the separation of its two enantiomers, (R)-Methyl 3-bromocyclopent-1-enecarboxylate and (S)-Methyl 3-bromocyclopent-1-enecarboxylate, to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This separation is achieved by using a Chiral Stationary Phase (CSP). csfarmacie.czresearchgate.net

Principle of Chiral Separation:

Enantiomers possess identical physical properties in an achiral environment, making them inseparable by standard chromatographic methods. A CSP creates a chiral environment within the HPLC column. researchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These diastereomeric complexes have different energies of formation and stability, leading to different interaction strengths and, consequently, different retention times for each enantiomer. core.ac.uk

Chiral Stationary Phases (CSPs):

For a compound like this compound, polysaccharide-based CSPs are often highly effective. These CSPs consist of derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. csfarmacie.cz The chiral recognition mechanism involves a combination of interactions, including:

Hydrogen bonding: Interactions with the carbamate (B1207046) groups on the polysaccharide derivatives.

π-π interactions: Between the aromatic rings of the CSP (if derivatized with phenylcarbamates, for instance) and the double bond of the cyclopentene ring.

Steric hindrance: The specific three-dimensional structure of the chiral cavities or grooves on the CSP surface allows one enantiomer to fit and interact more favorably than the other.

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol) are commonly used. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing resolution and analysis time.

Interactive Table 2: Illustrative HPLC Method for Enantiomeric Purity of this compound

ParameterConditionPurpose
Instrument High-Performance Liquid ChromatographStandard HPLC system with UV detector.
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H)Provides the chiral environment for enantiomeric separation. Polysaccharide-based phases are broadly applicable. researchgate.net
Column Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical column dimensions.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Normal-phase conditions. The ratio is optimized to balance resolution and retention time.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature control ensures reproducible retention times.
Detection UV at 220 nmThe ester carbonyl and C=C double bond chromophores allow for UV detection.
Injection Volume 10 µLStandard volume for analytical HPLC.

Using such a method, a racemic mixture of this compound would be resolved into two distinct peaks, corresponding to the (R) and (S) enantiomers. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess, a critical quality attribute for chiral molecules.

Computational Chemistry Investigations of Methyl 3 Bromocyclopent 1 Enecarboxylate

Computational Studies on Reaction Pathways and Transition States

The study of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. Techniques such as Density Functional Theory (DFT) are frequently employed to map out the potential energy surfaces of chemical reactions, identifying stable intermediates and the transition states that connect them. acs.org For Methyl 3-bromocyclopent-1-enecarboxylate, computational studies can be designed to explore various transformations, such as nucleophilic substitution at the bromine-bearing carbon, addition reactions at the double bond, or reactions involving the ester group.

A typical computational investigation into a reaction pathway involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), the product(s), and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the first-order saddle point on the potential energy surface that represents the transition state of a specific reaction step. This is a critical point that determines the activation energy of the reaction. acs.org

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For instance, a computational study could model the reaction of this compound with a nucleophile, such as hydroxide (B78521). The study would calculate the energy barrier for the substitution of the bromine atom, providing insights into the reaction kinetics. The results of such a hypothetical study could be presented in a data table as follows:

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Molecule + Nucleophile)M06-2X/6-311+G 0.0
Transition StateM06-2X/6-311+G+15.2
ProductsM06-2X/6-311+G**-5.8

This table is illustrative and does not represent published experimental or computational data.

Such computational results offer a quantitative understanding of the reaction's feasibility and mechanism. Similar DFT-based approaches have been successfully used to investigate the mechanisms of various reactions involving cyclic compounds, including ring-opening reactions and cycloadditions. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. For a class of compounds related to this compound, QSAR can be a valuable tool for designing new molecules with enhanced or desired properties, thereby accelerating the discovery process and reducing the need for extensive experimental testing. digitellinc.com

The development of a QSAR model typically involves these stages:

Data Set Assembly: A collection of molecules with known activities (e.g., inhibitory concentrations against an enzyme, or reaction rate constants) is gathered. This would involve synthesizing or acquiring a series of derivatives of this compound with variations at different positions of the cyclopentene (B43876) ring.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, often involving an external test set of molecules that were not used in the model-building process.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

Activity = c0 + (c1 * LogP) + (c2 * LUMO_energy) + (c3 * Molecular_Volume)

Where 'Activity' is the property to be predicted, c0, c1, c2, and c3 are coefficients determined from the regression analysis, LogP is a measure of hydrophobicity, LUMO_energy represents the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and Molecular_Volume is a steric descriptor.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing chemists to prioritize the synthesis of the most promising candidates. The insights gained from the model, such as the importance of certain descriptors, can also provide fundamental design principles for improving the desired property.

DescriptorCoefficientImportance
LogP (Hydrophobicity)+0.75High
LUMO Energy-0.32Medium
Molecular Volume-0.15Low

This table is illustrative and does not represent a published QSAR model.

By understanding which properties are most influential, chemists can make more informed decisions in the design of novel compounds based on the this compound scaffold.

Applications of Methyl 3 Bromocyclopent 1 Enecarboxylate in Contemporary Organic Synthesis

Strategic Building Block for the Synthesis of Complex Molecules

Construction of Macrocyclic and Polycyclic Architectures

There is no available scientific literature detailing the use of Methyl 3-bromocyclopent-1-enecarboxylate as a key building block in the synthesis of macrocyclic or polycyclic structures. Methodologies for the construction of such complex architectures often rely on well-established and reactive intermediates, and the specific reactivity of this compound in this context has not been reported.

Synthesis of Chiral Intermediates and Enantiomerically Enriched Compounds

Information regarding the application of this compound in the synthesis of chiral intermediates or enantiomerically enriched compounds is not present in the reviewed scientific literature. The development of asymmetric syntheses is a critical area of organic chemistry, but no studies have been found that utilize this specific compound for such purposes.

Precursor for Diversified Chemical Libraries

The role of this compound as a precursor for the generation of diversified chemical libraries for high-throughput screening or drug discovery is not documented. While the generation of molecular diversity is a key strategy in medicinal chemistry, there are no published reports of its application starting from this particular scaffold.

Role in the Development of New Synthetic Methodologies

No new synthetic methodologies have been reported that are specifically based on the reactivity of this compound. The exploration of novel chemical transformations often centers on molecules with unique electronic and steric properties, but this compound has not been identified as a key substrate in such developmental studies.

Potential in Materials Chemistry Research

Incorporation into Polymer Systems

There is no evidence in the scientific literature to suggest that this compound has been explored for its potential in materials chemistry, including its incorporation into polymer systems. Research in polymer chemistry is vast, but the specific use of this monomer has not been a subject of investigation.

Research on this compound as a Precursor for Functional Organic Materials Remains Limited

Extensive searches for the application of this compound in the synthesis of functional organic materials have yielded limited specific information. While the broader categories of cyclopentene (B43876) derivatives and functional polymers are well-documented areas of research, the direct utilization of this particular compound as a building block for materials such as conductive polymers, liquid crystals, or other functional organic materials is not prominently featured in the available scientific literature.

The synthesis and polymerization of various functionalized cyclopentene monomers are subjects of ongoing research. For instance, the ring-opening metathesis polymerization (ROMP) of cyclopentene derivatives bearing ester functionalities is a known method for producing functional polyolefins. These polymers can possess a range of tailored properties depending on the nature of the functional groups incorporated into the monomer.

Similarly, the development of conjugated polymers, which are characterized by their alternating single and double bonds and are often used in organic electronics, is a major field within materials science. The synthesis of these materials frequently involves the polymerization of halogenated aromatic or heteroaromatic compounds. However, specific examples detailing the use of this compound in the formation of such conjugated systems are not readily found.

The reactivity of the vinyl bromide and the methyl ester functionalities in this compound suggests its potential as a monomer or an intermediate in the synthesis of more complex molecules. The bromine atom could, in principle, be utilized in cross-coupling reactions to form carbon-carbon bonds, a common strategy in the synthesis of conjugated materials. The ester group could be hydrolyzed to a carboxylic acid or converted to other functional groups, offering another avenue for modification and polymerization.

Despite these theoretical possibilities, the current body of published research does not appear to focus on this compound as a key precursor for functional organic materials. Further investigation would be required to explore and establish its utility in this area of contemporary organic synthesis.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Methyl 3-bromocyclopent-1-enecarboxylate, and how do they address structural ambiguity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify substituent positions and confirm the cyclopentene backbone. For example, the bromine atom at position 3 and the ester group at position 1 produce distinct splitting patterns and chemical shifts.
  • Infrared (IR) Spectroscopy : Confirm the presence of ester carbonyl (C=O, ~1700–1750 cm1^{-1}) and alkene (C=C, ~1600–1650 cm1^{-1}) functional groups.
  • Mass Spectrometry (MS) : High-resolution MS can verify molecular weight (C7_7H9_9BrO2_2) and fragmentation patterns, such as loss of Br or COOCH3_3.
  • Critical Consideration : Cross-validate data with computational methods (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities in stereoelectronic effects .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk transfers to prevent splashes .
  • Engineering Controls : Work in a fume hood to minimize inhalation risks. Ensure proper ventilation and avoid open flames due to potential flammability.
  • Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline solution. Consult a physician and provide the safety data sheet (SDS) for reference .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in derivatives of this compound?

  • Methodological Answer :

  • Crystallization : Optimize conditions (e.g., solvent polarity, temperature) to grow single crystals. Use slow evaporation with dichloromethane/hexane mixtures.
  • Refinement Strategies : Employ SHELXL for high-resolution refinement. Key parameters include anisotropic displacement parameters for Br and O atoms, and restraint of the cyclopentene ring geometry to mitigate disorder .
  • Data Interpretation : Analyze intermolecular interactions (e.g., halogen bonding from Br) to explain packing motifs. Compare experimental and simulated powder X-ray diffraction (PXRD) patterns to confirm phase purity .

Q. How should researchers address contradictory reactivity data in cyclopropanation reactions involving this compound?

  • Methodological Answer :

  • Experimental Replication : Standardize reaction conditions (temperature, catalyst loading, solvent) to isolate variables. For example, test the role of Br as a leaving group under Pd(0)-catalyzed conditions.
  • Statistical Analysis : Apply ANOVA to compare yields across trials. Use control experiments (e.g., substituting Br with Cl) to assess electronic effects.
  • Mechanistic Probes : Employ 11^{11}B NMR to track borane intermediates in ring-opening reactions. Cross-correlate kinetic data with DFT-calculated transition states to resolve discrepancies .

Q. What strategies optimize regioselectivity in functionalizing the cyclopentene ring of this compound?

  • Methodological Answer :

  • Directing Group Effects : Introduce temporary protecting groups (e.g., silyl ethers) to steer electrophilic additions away from the ester moiety.
  • Computational Modeling : Use Molecular Orbital (MO) theory to predict sites of highest electron density. For example, the alkene in the cyclopentene ring is susceptible to electrophilic attack, but steric hindrance from Br may alter reactivity.
  • Experimental Validation : Perform competition experiments with substituted dienophiles (e.g., maleic anhydride vs. tetrazines) to quantify regioselectivity trends .

Data Analysis & Contradiction Management

Q. How can researchers reconcile conflicting NMR data for intermediates in synthetic pathways involving this compound?

  • Methodological Answer :

  • Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, NOESY) to assign stereochemistry and detect scalar coupling through space.
  • Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening in the cyclopentene ring.
  • Cross-Platform Validation : Compare NMR results with X-ray structures or IR data to confirm assignments. For example, ester carbonyl IR shifts correlate with electron-withdrawing effects of Br .

Q. What experimental design principles minimize side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., bromoepoxide byproducts).
  • Temperature Gradients : Perform a Design of Experiments (DoE) to map optimal ranges (e.g., 0–25°C for bromination steps).
  • Catalyst Screening : Test Pd, Cu, and Ni catalysts for cross-coupling efficiency. Use Turnover Frequency (TOF) calculations to rank performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.